molecular formula C10H9NO B2727012 3-Methylquinolin-7-ol CAS No. 851985-87-0

3-Methylquinolin-7-ol

Cat. No.: B2727012
CAS No.: 851985-87-0
M. Wt: 159.188
InChI Key: WFWZSRNZPYATLK-UHFFFAOYSA-N
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Description

3-Methylquinolin-7-ol is a chemical compound with the molecular formula C10H9NO . It is used in various fields such as life sciences, organic synthesis, and environmental testing .


Synthesis Analysis

Quinoline, the parent compound of this compound, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI key for this compound is WFWZSRNZPYATLK-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 159.19 .

Scientific Research Applications

Anticancer and Antitumor Applications

Research indicates that Tetrahydroisoquinolines (THIQs), a class to which 3-Methylquinolin-7-ol is structurally related, have been studied for their roles as anticancer antibiotics. The approval of trabectedin, a compound with a tetrahydroisoquinoline structure, for the treatment of soft tissue sarcomas highlights the milestone in anticancer drug discovery. This suggests that derivatives of THIQs, including this compound, may hold promise in the development of novel anticancer agents due to their structural characteristics and biological activities (Singh & Shah, 2017).

Neuroprotective Properties

Compounds structurally related to this compound, specifically those within the tetrahydroisoquinoline family, have shown neuroprotective, antiaddictive, and antidepressant-like activities in animal models. These findings highlight the potential of these compounds in treating neurodegenerative diseases and disorders related to the central nervous system. The complex mechanisms of action, including MAO inhibition and free radical scavenging properties, underscore the therapeutic potential of these compounds in neuroprotection and as antidepressant and antiaddictive drugs (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Antimicrobial and Antibacterial Activities

Isoquinoline N-oxides alkaloids, closely related to this compound, have demonstrated significant antimicrobial and antibacterial activities. These compounds, isolated from various plant species, have shown potential in treating infections such as tuberculosis, HIV, HSV, leishmaniasis, and more. This highlights the role of these compounds as a source of leads for drug discovery in infectious disease treatment (Dembitsky, Gloriozova, & Poroikov, 2015).

Antioxidant Activity

Studies involving compounds like this compound have explored their antioxidant activities. These compounds participate in reactions that are crucial for scavenging free radicals and protecting against oxidative stress. The properties of such compounds, including their interactions with other molecules and the mechanisms by which they exert their antioxidant effects, are of great interest in the development of treatments for diseases caused by oxidative damage (Munteanu & Apetrei, 2021).

Safety and Hazards

3-Methylquinolin-7-ol is classified under the GHS07 hazard class. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

3-methylquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-8-2-3-9(12)5-10(8)11-6-7/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWZSRNZPYATLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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